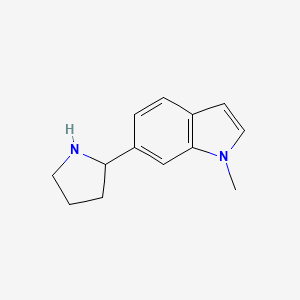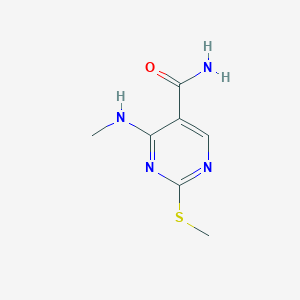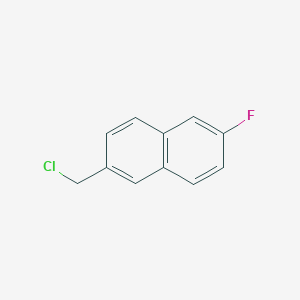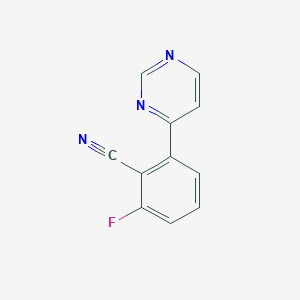
5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the chlorination of 2-(trifluoromethyl)pyrimidine, followed by amination to introduce the amine group at the 4-position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Agriculture: The compound is used in the development of agrochemicals, including fungicides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting key enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this pyrimidine .
Comparison with Similar Compounds
5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine: Similar in structure but with different substitution patterns.
5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine: Another isomer with distinct chemical properties.
Diflumetorim: A commercial pyrimidinamine fungicide with different substituents.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C5H3ClF3N3 |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-11-4(5(7,8)9)12-3(2)10/h1H,(H2,10,11,12) |
InChI Key |
AFJQDAIZVMHGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)




![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)
![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)
![N-{[Methoxy(dimethyl)silyl]methyl}aniline](/img/structure/B11903099.png)

![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)


